3-[(Methylsulfanyl)methyl]-6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
Methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions. This process results in the annulation of the triazole ring onto the thiadiazole moiety .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial applications, involving similar reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom or the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Explored as a candidate for drug development due to its pharmacological properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide involves its interaction with various molecular targets and pathways. The compound’s ability to donate and accept hydrogen bonds allows it to interact with specific receptors and enzymes, influencing biological processes such as enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but lacks the phenylethyl and methyl sulfide groups.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomeric form with different structural arrangements.
1,2,3-Triazolo[5,1-b][1,3,4]thiadiazine: Contains a triazole ring fused to a thiadiazole ring but with a different fusion pattern.
Uniqueness
Methyl [6-(2-phenylethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethyl group enhances its lipophilicity, while the methyl sulfide group contributes to its reactivity and potential pharmacological activities .
Properties
Molecular Formula |
C13H14N4S2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-(methylsulfanylmethyl)-6-(2-phenylethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H14N4S2/c1-18-9-11-14-15-13-17(11)16-12(19-13)8-7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |
InChI Key |
HMGFRLDIMFYMFD-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NN=C2N1N=C(S2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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